molecular formula C10H11NO3S2 B11075641 (2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid

(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11075641
M. Wt: 257.3 g/mol
InChI Key: CGCQMZDLCKBMDU-IONNQARKSA-N
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Description

“(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid” is a novel compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

The synthesis of this compound involves several steps using commercially available starting materials:

  • 4-hydroxybenzaldehyde
  • 2-thiophenecarboxaldehyde
  • (+)-camphor

The specific synthetic route and reaction conditions are detailed in the literature . Industrial production methods may vary, but the key steps remain consistent.

Chemical Reactions Analysis

Reactions::

  • Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
  • Reduction : Reduction processes could yield different derivatives.
  • Substitution : Substituent modifications on the thiophene ring are possible.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution : Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products:: The specific products depend on the reaction conditions and substituents. Detailed studies are needed to identify the major products.

Scientific Research Applications

Chemistry::

  • Drug Discovery : Investigate its potential as a lead compound for drug development.
  • Catalysis : Assess its catalytic properties in organic transformations.
Biology and Medicine:: Industry::
  • Pharmaceuticals : Evaluate its role in diabetes therapy or other metabolic disorders.

Mechanism of Action

The compound likely interacts with specific molecular targets, possibly modulating glucose metabolism pathways. Further research is essential to elucidate its precise mechanism.

Comparison with Similar Compounds

. “(2R,4R)-3-acetyl-2-(thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid” stands out due to its unique structure.

Properties

Molecular Formula

C10H11NO3S2

Molecular Weight

257.3 g/mol

IUPAC Name

(2R,4R)-3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14)/t7-,9+/m0/s1

InChI Key

CGCQMZDLCKBMDU-IONNQARKSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CS2)C(=O)O

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O

Origin of Product

United States

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